2,3,3-Trifluorocyclobutan-1-ol
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Overview
Description
2,3,3-Trifluorocyclobutan-1-ol is an organic compound with the molecular formula C4H5F3O It is a cyclobutane derivative where three of the hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorocyclobutan-1-ol typically involves the reaction of 2,3,3-trifluorocyclobutanone with a reducing agent. One common method is the reduction of 2,3,3-trifluorocyclobutanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluorocyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,3-trifluorocyclobutanone.
Reduction: The compound can be further reduced to form 2,3,3-trifluorocyclobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3,3-Trifluorocyclobutanone
Reduction: 2,3,3-Trifluorocyclobutane
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3-Trifluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2,3,3-Trifluorocyclobutan-1-ol depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trifluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,3-Trifluorocyclobutane: Lacks the hydroxyl group, making it less reactive.
2,2,3-Trifluorocyclobutan-1-ol: Different fluorine substitution pattern.
Uniqueness
2,3,3-Trifluorocyclobutan-1-ol is unique due to the presence of both a hydroxyl group and three fluorine atoms on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H5F3O |
---|---|
Molecular Weight |
126.08 g/mol |
IUPAC Name |
2,3,3-trifluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H5F3O/c5-3-2(8)1-4(3,6)7/h2-3,8H,1H2 |
InChI Key |
XAJDIGRYVBZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)F)O |
Origin of Product |
United States |
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